2-iodo-N-({2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinyl}carbonothioyl)benzamide
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Overview
Description
2-IODO-N~1~-({2-[(2-PHENYL-4-QUINOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE is a complex organic compound that features an iodine atom, a quinoline moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-IODO-N~1~-({2-[(2-PHENYL-4-QUINOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE typically involves multiple steps starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-IODO-N~1~-({2-[(2-PHENYL-4-QUINOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
2-IODO-N~1~-({2-[(2-PHENYL-4-QUINOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-IODO-N~1~-({2-[(2-PHENYL-4-QUINOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may inhibit certain enzymes or proteins involved in cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-IODO-N-PHENYL-BENZAMIDE: Similar in structure but lacks the quinoline moiety.
2-IODOBENZAMIDE: A simpler structure with only the iodine and benzamide components.
2-IODO-N-[2-[(2-IODOACETYL)AMINO]PHENYL]ACETAMIDE: Contains additional functional groups that may alter its reactivity and applications.
Uniqueness
2-IODO-N~1~-({2-[(2-PHENYL-4-QUINOLYL)CARBONYL]HYDRAZINO}CARBOTHIOYL)BENZAMIDE is unique due to its combination of the iodine atom, quinoline moiety, and benzamide structure. This combination imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
Molecular Formula |
C24H17IN4O2S |
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Molecular Weight |
552.4 g/mol |
IUPAC Name |
2-iodo-N-[[(2-phenylquinoline-4-carbonyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C24H17IN4O2S/c25-19-12-6-4-11-17(19)22(30)27-24(32)29-28-23(31)18-14-21(15-8-2-1-3-9-15)26-20-13-7-5-10-16(18)20/h1-14H,(H,28,31)(H2,27,29,30,32) |
InChI Key |
ASUMIOCZNNHXNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=S)NC(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
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